molecular formula C8H6FNO4 B1588881 Methyl 2-fluoro-5-nitrobenzoate CAS No. 2965-22-2

Methyl 2-fluoro-5-nitrobenzoate

Cat. No.: B1588881
CAS No.: 2965-22-2
M. Wt: 199.14 g/mol
InChI Key: JZLONOOYIXEAHM-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a fluorine atom and a nitro group, respectively. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-fluoro-5-nitrobenzoate are currently unknown. This compound is often used as a pharmaceutical intermediate , suggesting that it may be converted into other compounds that interact with specific biological targets

Mode of Action

As a nitrobenzoate, it may undergo reactions at the benzylic position . The nitro group could potentially be reduced, and the fluoro group may participate in nucleophilic substitution reactions . .

Biochemical Pathways

Given its potential for nucleophilic substitution reactions , it may be involved in various biochemical transformations.

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility in water and other solvents

Result of Action

As a pharmaceutical intermediate , its effects may be largely dependent on the compounds it is converted into during metabolic processes

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can affect its distribution and availability in the body . Additionally, factors such as pH and temperature could potentially impact its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-5-nitrobenzoate can be synthesized through the esterification of 2-fluoro-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of methanol and 2-fluoro-5-nitrobenzoic acid into a reactor containing the acid catalyst. The reaction mixture is then heated under reflux conditions, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products such as 2-fluoro-5-nitroaniline or 2-fluoro-5-nitrothiophenol.

    Reduction: 2-fluoro-5-aminobenzoate.

    Hydrolysis: 2-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-fluoro-5-nitrobenzoate is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • Methyl 2-chloro-5-nitrobenzoate
  • Methyl 2-fluoro-4-nitrobenzoate
  • Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

Comparison: Methyl 2-fluoro-5-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. For example, the presence of the fluorine atom at the ortho position relative to the ester group enhances the compound’s susceptibility to nucleophilic substitution compared to its para-substituted analogs .

Properties

IUPAC Name

methyl 2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLONOOYIXEAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459055
Record name METHYL 2-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2965-22-2
Record name METHYL 2-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Fluoro-5-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-5-nitrobenzoic acid 10-1 (5.22 g, 28.2 mmol) in methanol (30 mL) was added chlorotrimethylsilane 10-2 (6.00 g, 1.96 eq.). The reaction mixture was stirred under reflux during 16 h, then cooled down to room temperature, concentrated and the resulting precipitate was filtered off, washed with a small quantity of methanol, then heptane, to provide 4.36 g (78% yield) of 2-fluoro-5-nitro-benzoic acid methyl ester 10-3 as a white powder; m/z=200 (M+H)+.
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-5-nitro-benzoic acid (3.702 g, 20 mmol) in anhydrous methanol (10.00 mL) was treated with 98% sulphuric acid and the solution was heated to reflux for 4 hours. The solvent was removed under vacuum and the residue was dissolved in ethyl acetate (50 mL). The solution was washed with saturated aqueous sodium bicarbonate (3×10 mL), brine until neutrality ant then water, and dried over anhydrous sodium sulphate. The solvent was removed under vacuum to afford a thick oil that started to crystallize. After adding n-hexane (3 mL) the crude was stored for 2 days in the fridge. The crystalline compound was filtered and washed with n-hexane to yield 3.147 g of the pure compound. By concentrating the mother liquors a second crop was obtained (390 mg) (y=89%).
Quantity
3.702 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Thionyl chloride (16 mL, 0.22 mol) was added dropwise to cooled (0° C.) methanol (250 mL). After the addition the resulting anhydrous methanolic HCl solution was poured into a flask containing 2-fluoro-5-nitrobenzoic acid (13.77 g, 74.39 mmol). The mixture so obtained was stirred overnight at rt. The reaction mixture was concentrated and the residue collected was purified by flash chromatography using a gradient [silica, 5-30% (700 mL), then 30-50% (1 L)], giving methyl 2-fluoro-5-nitrobenzoate.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two
Quantity
13.77 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 2-fluoro-5-nitrobenzoic acid (200 mg, 1.08 mmol) in 0.7 M HCl in methanol was stirred for 5 h. The mixture was concentrated yielding 210 mg (99%) of the title compound; which was used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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